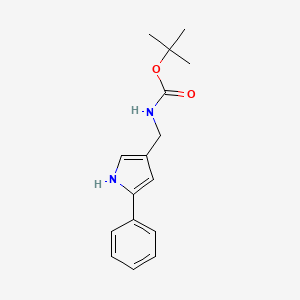
(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)methanol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)methanol: is a chemical compound that belongs to the class of pyrazol derivatives. Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2 of the ring. This particular compound features a dimethylaminoethyl group attached to the pyrazol ring and a hydroxymethyl group at the 4-position.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of (1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)methanol typically involves the following steps:
Formation of Pyrazol Ring: The pyrazol ring can be synthesized through the reaction of hydrazine with β-diketones or β-ketoesters.
Introduction of Dimethylaminoethyl Group: The dimethylaminoethyl group can be introduced via nucleophilic substitution reactions, where a suitable leaving group on the pyrazol ring is replaced by the dimethylaminoethyl moiety.
Hydroxylation: The hydroxymethyl group at the 4-position can be introduced through hydroxylation reactions, often using oxidizing agents.
Industrial Production Methods: In an industrial setting, the compound is likely produced through a combination of these synthetic steps, optimized for large-scale production. This involves the use of reactors, controlled temperature and pressure conditions, and purification techniques to achieve high yields and purity.
化学反応の分析
(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)methanol: undergoes various types of chemical reactions, including:
Oxidation: The hydroxymethyl group can be oxidized to form carboxylic acids or aldehydes.
Reduction: The pyrazol ring can undergo reduction reactions, potentially leading to the formation of pyrazolidines.
Substitution: The dimethylaminoethyl group can participate in nucleophilic substitution reactions, where it can be replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Nucleophiles like halides or alkyl groups can be introduced using suitable leaving groups and reaction conditions.
Major Products Formed:
Oxidation: Carboxylic acids, aldehydes.
Reduction: Pyrazolidines.
Substitution: Various substituted pyrazoles.
科学的研究の応用
(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)methanol: has several scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex organic compounds, including pharmaceuticals and agrochemicals.
Biology: The compound can be used in biological studies to understand the role of pyrazol derivatives in biological systems.
Industry: It is used in the production of various industrial chemicals and materials.
作用機序
The mechanism by which (1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)methanol exerts its effects depends on its specific application. For example, in pharmaceuticals, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved would vary based on the specific biological or chemical context.
類似化合物との比較
(1-(2-(Dimethylamino)ethyl)-1H-pyrazol-4-yl)methanol: can be compared with other similar compounds, such as:
Pyrazole derivatives: Other pyrazol derivatives with different substituents on the ring.
Dimethylaminoethyl compounds: Compounds containing the dimethylaminoethyl group attached to different heterocyclic or aromatic rings.
Uniqueness: The uniqueness of This compound lies in its specific combination of the pyrazol ring, dimethylaminoethyl group, and hydroxymethyl group, which can impart distinct chemical and biological properties compared to other similar compounds.
特性
IUPAC Name |
[1-[2-(dimethylamino)ethyl]pyrazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15N3O/c1-10(2)3-4-11-6-8(7-12)5-9-11/h5-6,12H,3-4,7H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGBYHYIJQHPNLL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CCN1C=C(C=N1)CO |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
169.22 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![5-(4-Fluoro-2-methoxyphenyl)-[1,2,4]triazolo[1,5-a]pyrazin-2-amine](/img/structure/B8045422.png)
![6,7-Dimethoxy-1'-propyl-1H-spiro[isoquinoline-3,4'-piperidin]-4(2H)-one](/img/structure/B8045430.png)




![ethyl (2Z)-2-[(2-methylpropan-2-yl)oxycarbonylhydrazinylidene]-3-oxo-4-phenylmethoxybutanoate](/img/structure/B8045482.png)
![Racemic-1-((1S)-3-azabicyclo[3.1.0]hexan-2-YL)-N,N-dimethylmethanamine 2hcl](/img/structure/B8045493.png)


